Naratriptan N-Oxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-18-24(22,23)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2,21)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRYHRZTATXPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CC[N+](CC3)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676061 | |

| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-52-2 | |

| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Characterization of Naratriptan N-Oxide

This guide provides an in-depth analysis of Naratriptan N-Oxide, a primary metabolite of the anti-migraine therapeutic, Naratriptan. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical structure, its formation, and the analytical methodologies essential for its unambiguous identification and characterization.

Introduction: The Significance of Metabolite Profiling

Naratriptan is a selective serotonin 5-HT1B/1D receptor agonist indicated for the acute treatment of migraine attacks.[1][2] Like all xenobiotics, its journey through the body involves metabolic transformation, primarily mediated by a wide range of cytochrome P450 (CYP) isoenzymes.[3][4] Understanding the structure of its metabolites is critical for a complete pharmacokinetic profile, ensuring that these transformed compounds do not possess unintended biological activity or toxicity. This compound is a major metabolite found in human plasma and is considered pharmacologically inactive.[5][6] Its principal role in drug development is now as a critical reference standard for purity analysis and quality control during the manufacturing of the active pharmaceutical ingredient (API), Naratriptan.[7]

Chemical Identity and Core Structure

This compound is formed by the oxidation of the tertiary nitrogen atom within the piperidine ring of the parent molecule. This single atomic addition fundamentally alters the molecule's physicochemical properties, though not its core scaffold. The key identifiers are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide | [8][9] |

| Alternate Name | 1-Methyl-4-(5-(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)piperidine 1-oxide | [10] |

| CAS Number | 1159977-52-2 | [7][8][11] |

| Molecular Formula | C₁₇H₂₅N₃O₃S | [7][8][11] |

| Molecular Weight | 351.46 g/mol | [7][11][12] |

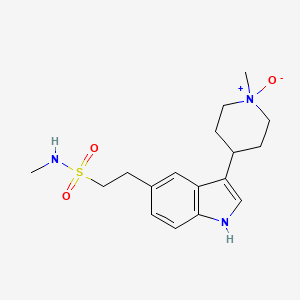

The structural transformation from Naratriptan to its N-oxide metabolite is visually represented in the diagram below. The defining feature is the conversion of the piperidinyl nitrogen from a tertiary amine to an N-oxide, introducing a formal positive charge on the nitrogen and a negative charge on the oxygen.

Metabolic Formation and Synthetic Preparation

Metabolic Pathway: In vivo, Naratriptan is metabolized by various hepatic CYP450 enzymes.[3] The N-oxidation of the piperidine nitrogen is a common metabolic route for tertiary amines. This biotransformation increases the polarity of the molecule, facilitating its excretion from the body. Approximately 30% of an administered dose of Naratriptan is recovered in the urine as various inactive metabolites, including the N-oxide.[1][13]

Synthetic Pathway for Analytical Standards: The generation of a pure this compound reference standard is crucial for analytical applications. A direct and efficient method involves the controlled oxidation of Naratriptan.

-

Rationale: The tertiary amine on the piperidine ring is a nucleophilic center, making it susceptible to attack by electrophilic oxidizing agents. This reaction is generally high-yielding and specific, minimizing the formation of other byproducts.

-

Common Reagents: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a solution of hydrogen peroxide are commonly employed for this type of transformation.

-

Process Overview: Naratriptan is dissolved in a suitable organic solvent (e.g., dichloromethane) and treated with a slight excess of the oxidizing agent at a controlled temperature. The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or HPLC until the parent drug is consumed. The resulting N-oxide is then purified, typically using column chromatography or recrystallization.

Analytical Characterization Workflow

Unambiguous structural confirmation is a non-negotiable requirement for any reference standard. A multi-pronged, orthogonal approach is employed to validate the identity and purity of synthesized this compound. The general workflow is outlined below.

Protocol: Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Expertise & Causality: Mass spectrometry provides the most direct confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) of the ionized molecule. The expected outcome is a measured mass that corresponds to the addition of one oxygen atom (15.995 Da) to the molecular weight of Naratriptan.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode detection.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis: Infuse the sample directly or via an LC system. Acquire data in positive ion mode.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 352.169. This confirms the molecular formula C₁₇H₂₅N₃O₃S.[8]

-

Protocol: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

-

Expertise & Causality: While MS confirms what was added, ¹H NMR confirms where it was added. The formation of the N-O bond causes a significant deshielding effect on the adjacent protons. Therefore, the protons on the N-methyl group and the protons on the carbons adjacent to the piperidine nitrogen will exhibit a characteristic downfield shift in the ¹H NMR spectrum compared to the parent Naratriptan molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Analysis: Analyze the resulting spectrum, paying close attention to the chemical shifts of the N-methyl protons and the piperidine ring protons.

-

Expected Result: A downfield shift (Δδ ≈ 0.5-1.0 ppm) for the N-methyl and adjacent piperidine protons relative to their positions in the Naratriptan spectrum. This provides definitive evidence of oxidation at the piperidine nitrogen.

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Expertise & Causality: HPLC is the gold standard for assessing the purity of pharmaceutical reference materials.[7] The introduction of the polar N-oxide group makes the metabolite significantly more hydrophilic than the parent drug. In a reversed-phase HPLC system (polar mobile phase, nonpolar stationary phase), this compound will be less retained and will therefore elute earlier than Naratriptan.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 225 nm or 282 nm.

-

Analysis: Inject a known concentration of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Expected Result: A single major peak with a shorter retention time than Naratriptan, with a purity level meeting the required specification (typically ≥98%).

-

Conclusion

The chemical structure of this compound is defined by the specific oxidation of the piperidine tertiary amine in the parent Naratriptan molecule. While pharmacologically inactive, it is a critical molecule in the fields of drug metabolism and pharmaceutical analysis. Its identity is confirmed not by a single measurement, but by a consensus of orthogonal analytical techniques—mass spectrometry to verify its elemental composition, NMR to pinpoint the location of structural change, and chromatography to ensure its purity. This rigorous, self-validating system of characterization is fundamental to ensuring the quality and safety of the final drug product.

References

-

Drugs.com. (2025). Naratriptan: Package Insert / Prescribing Information / MOA. Available at: [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). Naratriptan-N-oxide | 1159977-52-2 | Metabolites. Available at: [Link]

-

Acute Porphyria Drugs Database. (n.d.). N02CC02 - Naratriptan. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46782454, this compound. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1159977-52-2 | Product Name : this compound. Available at: [Link]

-

Medicine.com. (2020). Naratriptan: Dosage, Mechanism/Onset of Action, Half-Life. Available at: [Link]

-

U.S. Food and Drug Administration. (1997). Naratriptan 2.5 mg tablets - Pharmacology Review. Available at: [Link]

-

Drugs.com. (2025). Naratriptan Monograph for Professionals. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4440, Naratriptan. Available at: [Link]

-

Apotex Inc. (2020). PRODUCT MONOGRAPH PrAPO-NARATRIPTAN. Available at: [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N02CC02 - Naratriptan [drugsporphyria.net]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. This compound | C17H25N3O3S | CID 46782454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS 1159977-52-2 | LGC Standards [lgcstandards.com]

- 10. clearsynth.com [clearsynth.com]

- 11. schd-shimadzu.com [schd-shimadzu.com]

- 12. This compound | 1159977-52-2 [chemicalbook.com]

- 13. medicine.com [medicine.com]

The Trail of a Triptan: A Technical Guide to the Discovery and Identification of Naratriptan N-Oxide as a Human Metabolite

Introduction: The Imperative of Metabolite Profiling in Drug Development

In the landscape of pharmaceutical development, the journey of a drug candidate from synthesis to therapeutic application is a meticulous process. A critical aspect of this journey is the comprehensive understanding of its metabolic fate within the human body. Naratriptan, a selective 5-HT1B/1D receptor agonist, has been a valuable tool in the acute management of migraine headaches since its approval.[1][2] Its efficacy and safety profile are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides an in-depth technical exploration of the discovery and identification of one of its key human metabolites: Naratriptan N-Oxide. Understanding the biotransformation of naratriptan is not merely an academic exercise; it is fundamental to elucidating its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring a complete toxicological evaluation.

This document will navigate the scientific rationale and methodologies that underpin the identification of this compound, offering field-proven insights into the experimental choices and the self-validating systems required for robust metabolite characterization.

Unveiling the Metabolic Pathways: In Vivo and In Vitro Approaches

The investigation into the metabolism of naratriptan began with foundational in vivo and in vitro studies designed to map its biotransformation.

The Human Study: A Whole-Body Perspective

The initial evidence for the metabolism of naratriptan arose from human pharmacokinetic studies. Following oral administration, a significant portion of the naratriptan dose is not excreted as the parent drug, indicating that it undergoes metabolic conversion. Studies have shown that approximately 30% of an administered dose of naratriptan is metabolized in the body.[3] The primary approach to tracking the drug and its metabolites is through the administration of radiolabeled naratriptan to healthy volunteers, followed by the collection of plasma, urine, and feces over a defined period. This allows for the quantification of total radioactivity and the subsequent chromatographic separation of the parent drug from its metabolites.

In Vitro Corroboration: Pinpointing the Enzymatic Machinery

To identify the enzymes responsible for naratriptan's metabolism, in vitro experiments using human liver microsomes are indispensable. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems.[4][5] By incubating naratriptan with these microsomes in the presence of necessary cofactors (like NADPH), researchers can simulate the metabolic processes that occur in the liver.

Initial in vitro studies with human liver microsomes indicated that a wide range of cytochrome P450 isoenzymes are capable of metabolizing naratriptan.[3] This suggests a degree of metabolic redundancy, which can be advantageous in preventing significant drug-drug interactions when co-administered with drugs that inhibit a specific CYP isozyme.

The Analytical Quest: Separation and Structural Elucidation

The definitive identification of a metabolite requires a combination of high-resolution separation techniques and sophisticated structural analysis.

Chromatographic Separation: Isolating the Metabolite of Interest

High-performance liquid chromatography (HPLC) is the cornerstone of separating metabolites from the parent drug and endogenous biological components.[6] The development of a robust HPLC method is critical, involving the optimization of the stationary phase (e.g., a C18 column), mobile phase composition, and gradient elution to achieve adequate resolution between naratriptan and its more polar metabolites. The retention time of a suspected metabolite provides the first piece of the identification puzzle.

Mass Spectrometry: The Key to Structural Identity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive tool for the structural elucidation of drug metabolites.[6][7] The process for identifying this compound would logically follow these steps:

-

Molecular Ion Determination: The protonated molecule of naratriptan has a mass-to-charge ratio (m/z) of 336.5.[6] The formation of an N-oxide metabolite involves the addition of an oxygen atom, which increases the molecular weight by approximately 16 amu. Therefore, the initial search for this compound in the mass spectrum of a chromatographically separated sample would focus on a signal at m/z 352.5.

-

Tandem Mass Spectrometry (MS/MS) Fragmentation: To confirm the structure, the ion at m/z 352.5 is isolated and subjected to collision-induced dissociation (CID). A characteristic fragmentation pattern for N-oxides is the neutral loss of 16 Da (the oxygen atom), which would result in a product ion with the same m/z as the parent drug's molecular ion (m/z 336.5). This "deoxygenation" is a strong indicator of an N-oxide metabolite. Further fragmentation of the m/z 336.5 ion would be expected to yield the same product ions as the parent naratriptan, such as the characteristic fragment at m/z 98.0.[7]

The Gold Standard: Confirmation with a Reference Standard

The unequivocal identification of a metabolite is achieved by comparing its chromatographic and mass spectrometric properties to those of an authentic, synthesized reference standard.[8] Chemical suppliers now provide synthesized this compound, which allows for direct comparison of retention times and MS/MS fragmentation patterns.[8][9][10][11][12] This comparative analysis forms a self-validating system, ensuring the trustworthy identification of the metabolite.

Data Presentation

Table 1: Physicochemical Properties of Naratriptan and its N-Oxide Metabolite

| Property | Naratriptan | This compound |

| Molecular Formula | C₁₇H₂₅N₃O₂S | C₁₇H₂₅N₃O₃S |

| Molecular Weight | 335.47 g/mol [1] | 351.46 g/mol [8] |

| CAS Number | 121679-13-8[1] | 1159977-52-2[8] |

Table 2: Key Mass Spectrometric Data for Identification

| Analyte | Protonated Molecular Ion (m/z) | Key MS/MS Fragment Ions (m/z) |

| Naratriptan | 336.5[6] | 98.0[7] |

| This compound | 352.5 | 336.5 ([M+H]-16), 98.0 |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Naratriptan in Human Liver Microsomes

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), naratriptan (final concentration 10 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of NADPH solution (final concentration 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Metabolite Identification

-

Chromatographic System: Utilize a high-performance liquid chromatography system equipped with a C18 column (e.g., Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm).[6]

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).

-

Mass Spectrometer: Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS Scan: Perform a full scan MS analysis to detect the protonated molecular ions of naratriptan (m/z 336.5) and potential metabolites, including the N-oxide (m/z 352.5).

-

MS/MS Analysis: Conduct product ion scans on the ion at m/z 352.5 to observe the characteristic fragmentation pattern, including the neutral loss of 16 Da.

Visualizations

Caption: Simplified metabolic pathway of Naratriptan in humans.

The Enzymology of N-Oxidation: A Tale of Two Enzyme Superfamilies

The formation of N-oxides is a common metabolic pathway for compounds containing tertiary amine functionalities, such as the piperidine ring in naratriptan. This reaction is primarily catalyzed by two major enzyme superfamilies: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs). [4][5][13] While CYPs are renowned for their broad substrate specificity and involvement in a vast array of oxidative reactions, FMOs are particularly efficient at oxygenating soft nucleophiles like nitrogen and sulfur atoms. [14]For many xenobiotics, N-oxidation can be a shared route between CYPs and FMOs. In vitro studies with human liver microsomes have indicated that multiple CYP isoforms are involved in naratriptan metabolism, suggesting that the N-oxidation is likely a result of the concerted action of several enzymes rather than a single dominant one. [3]Distinguishing the relative contributions of CYPs and FMOs can be achieved through the use of specific chemical inhibitors for CYP isoforms and by leveraging the differential heat stability of FMOs (they are more heat-labile than CYPs). [5]

Conclusion: A Complete Picture for Enhanced Drug Safety

The discovery and definitive identification of this compound as a human metabolite is a testament to the systematic and multi-faceted approach required in modern drug development. Through a logical progression from in vivo observations to in vitro mechanistic studies, and culminating in sophisticated analytical characterization, a comprehensive understanding of naratriptan's metabolic fate has been achieved. The elucidation of this N-oxidation pathway, and the likely involvement of multiple CYP and FMO enzymes, provides crucial information for assessing the drug's safety profile, predicting potential drug interactions, and ensuring its continued therapeutic value in the treatment of migraine. This knowledge underscores the principle that a thorough characterization of a drug's biotransformation is not an endpoint, but a cornerstone of its safe and effective clinical use.

References

-

Challa, B. R., Awen, B. Z. S., Chandu, B. R., & Shaik, R. P. (2011). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection, and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences, 47(1), 13-23. [Link]

-

ResearchGate. Product ion mass spectra of (A) naratriptan (m/z 336/10 → 98.06, scan.... [Link]

-

SynZeal. Naratriptan Impurities. [Link]

-

Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica, 3(2), 167-171. [Link]

-

Wikipedia. Naratriptan. [Link]

-

Mathew, N. T. (1999). Naratriptan: a review. Expert opinion on investigational drugs, 8(5), 687–695. [Link]

-

U.S. Food and Drug Administration. (1997). Naratriptan 2.5 mg tablets - accessdata.fda.gov. [Link]

-

Challa, B. R., Awen, B. Z. S., Chandu, B. R., & Shaik, R. P. (2011). View of Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection, and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences, 47(1). [Link]

-

Challa, B. R., Awen, B. Z. S., Chandu, B. R., & Shaik, R. P. (2011). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection, and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences, 47(1). [Link]

-

Reddy, B. C., et al. (2011). Estimation of Naratriptan Hydrochloride in Bulk and Formulation by First Order Derivative UV- Spectrophotometric Methods. International Journal of ChemTech Research, 3(2), 735-739. [Link]

-

Shimadzu. Naratriptan-N-oxide | 1159977-52-2 | Metabolites. [Link]

-

Rendić, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of toxicology, 95(1), 1–40. [Link]

-

Optibrium. N- and S-oxidation model of the flavin-containing monooxygenases. [Link]

-

ResearchGate. Examples of FMO Catalyzed N-Oxygenation Reactions. Arrows indicate the.... [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Drug metabolism reviews, 37(1), 1–19. [Link]

-

Optibrium. N- and S-Oxidation Model of the Flavin-containing Monooxygenases. [Link]

-

Massiou, H. (2001). Naratriptan. Current medical research and opinion, 17 Suppl 1, s51–s53. [Link]

-

Goadsby, P. J., & Olesen, J. (2000). Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy. CNS drugs, 13(6), 393–409. [Link]

Sources

- 1. Naratriptan - Wikipedia [en.wikipedia.org]

- 2. Naratriptan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. revistas.usp.br [revistas.usp.br]

- 7. researchgate.net [researchgate.net]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. clearsynth.com [clearsynth.com]

- 10. Naratriptan Impurities | SynZeal [synzeal.com]

- 11. scbt.com [scbt.com]

- 12. schd-shimadzu.com [schd-shimadzu.com]

- 13. optibrium.com [optibrium.com]

- 14. optibrium.com [optibrium.com]

Introduction: The Clinical Imperative for Metabolic Pathway Elucidation

An In-Depth Technical Guide to Elucidating the In Vivo Metabolic Pathway of Naratriptan N-Oxide Formation

Naratriptan is a second-generation triptan, a selective serotonin 5-HT1B/1D receptor agonist, pivotal in the acute management of migraine.[1][2] Its enhanced lipophilicity and metabolic profile distinguish it from earlier triptans, conferring a favorable pharmacokinetic profile.[2] However, a comprehensive understanding of its metabolic fate is paramount for predicting drug-drug interactions (DDIs), understanding inter-individual variability, and ensuring patient safety, a cornerstone of regulatory expectations from agencies like the FDA and EMA.[3][4]

One of the key metabolic routes for compounds containing tertiary amines, such as the piperidine ring in naratriptan, is N-oxidation.[5][6] The formation of an N-oxide metabolite can alter the pharmacological activity, toxicity, and clearance of the parent compound.[5][7] Therefore, identifying the specific enzymatic machinery responsible for converting naratriptan to this compound is not merely an academic exercise; it is a critical step in the drug development and regulatory submission process.[8][9]

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to definitively identify the in vivo metabolic pathway leading to this compound. We will move beyond theoretical listings to detail the causality behind experimental choices, presenting a self-validating system of protocols designed to deliver unambiguous results.

The Central Mechanistic Question: CYP450 vs. FMO

The N-oxidation of xenobiotics is primarily catalyzed by two major superfamilies of microsomal enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[5][10]

-

Cytochrome P450 (CYP) Enzymes: This heme-containing enzyme superfamily is the primary driver of Phase I metabolism for a vast majority of drugs.[11][12] While naratriptan is known to be a substrate for several CYP isoenzymes (including CYP1A2, 2C9, 2C19, 2D6, and 3A4), their specific contribution to N-oxide formation versus other metabolic reactions (like oxidative deamination) is not definitively established in the public literature.[13][14]

-

Flavin-containing Monooxygenases (FMOs): These NADPH-dependent flavoproteins specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur.[10][15][16] FMOs are a significant, though sometimes overlooked, contributor to N-oxide formation.[15] A key distinction from CYPs is that FMOs are generally not susceptible to induction or mechanism-based inhibition, which can simplify DDI predictions if FMO is the primary metabolic route.[16]

The core challenge is to dissect the relative contributions of these two enzyme families to the formation of this compound. The following experimental workflow provides a robust strategy to achieve this.

Experimental Workflow for Reaction Phenotyping

To elucidate the pathway, a multi-pronged "reaction phenotyping" approach is required. This strategy uses complementary in vitro systems to identify the specific enzymes responsible for a drug's metabolism.[17][18] The workflow is designed to first screen for potential candidates and then confirm their activity in a more physiologically relevant matrix.

Detailed Experimental Protocol: A Self-Validating System

The following protocol details the steps outlined in the workflow. The dual approach of using specific recombinant enzymes and confirming with selective inhibitors in a complex matrix (HLM) creates a self-validating system, significantly increasing the trustworthiness of the results.[19]

Part 1: Recombinant Enzyme Screening

Causality: This initial step directly tests the catalytic capability of individual enzymes to form the metabolite of interest without confounding factors from other proteins.[20][21] This is the most direct way to generate a list of potential candidates.

Methodology:

-

Reagent Preparation:

-

Naratriptan Stock: Prepare a 10 mM stock solution of naratriptan in a suitable solvent (e.g., DMSO or methanol).

-

Recombinant Enzymes: Obtain commercially available recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) and FMO isoforms (e.g., FMO1, FMO3, FMO5) expressed in a system like baculovirus-infected insect cells.[21][22] Dilute to a working concentration (e.g., 50 pmol/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System (NRS): Prepare a solution containing Glucose-6-phosphate, G6P-dehydrogenase, and NADP+ in phosphate buffer to ensure a constant supply of NADPH during the incubation.

-

-

Incubation Procedure:

-

In a 96-well plate, combine 5 µL of each recombinant enzyme solution, 175 µL of phosphate buffer, and 10 µL of the NRS.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding naratriptan to a final concentration of 1 µM and 10 µM (testing two concentrations can provide preliminary kinetic information).

-

Incubate at 37°C for 30 minutes with gentle shaking.

-

Include negative controls: one without enzyme and one without the NRS to check for non-enzymatic degradation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Naratriptan-d3 or a structurally similar compound).[23][24]

-

Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Part 2: Chemical Inhibition Assay in Human Liver Microsomes (HLM)

Causality: This step confirms the findings from Part 1 in a more physiologically relevant environment.[25][26] HLMs contain a full complement of microsomal enzymes at their native abundance.[27] If an enzyme-specific inhibitor blocks the formation of this compound, it provides strong evidence for that enzyme's involvement in vivo.[17]

Methodology:

-

Reagent Preparation:

-

Pooled HLM: Use commercially available pooled human liver microsomes from multiple donors to average out individual variability.[26] Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Selective Inhibitors: Prepare stock solutions of potent and selective inhibitors for the "hit" enzymes identified in Part 1. (See Table 1 for examples).

-

-

Incubation Procedure:

-

In a 96-well plate, combine the HLM suspension, phosphate buffer, and the specific chemical inhibitor.

-

Pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Add naratriptan (at a concentration around its Km, if known, or 1-10 µM) to the mixture.

-

Initiate the reaction by adding the NRS.

-

Incubate at 37°C for 30 minutes.

-

Include a positive control (no inhibitor) and negative controls (no HLM, no NRS).

-

-

Sample Processing:

-

Terminate the reaction and process the samples for LC-MS/MS analysis as described in Part 1.

-

Part 3: Analytical Quantification via LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite quantification in complex biological matrices due to its exceptional sensitivity and specificity.[23][28] A validated method ensures that the measurements are accurate and reproducible.[24]

Methodology:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate naratriptan from its N-oxide metabolite.[23]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for naratriptan, this compound, and the internal standard in Multiple Reaction Monitoring (MRM) mode for highly selective quantification. For naratriptan, a known transition is m/z 336.5 → 98.0.[23][29] The transition for this compound (expected m/z of ~352.5) would need to be determined using an authentic standard or by infusion of a sample from a high-yield incubation.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The results will point toward the primary enzyme(s) responsible for N-oxide formation.

Table 1: Hypothetical Results from Reaction Phenotyping of this compound Formation

| Experiment Type | Enzyme / Condition | N-Oxide Formation Rate (pmol/min/mg protein) | % of Control Activity |

| Recombinant Enzymes | CYP1A2 | < 1.0 | - |

| CYP2D6 | 3.5 | - | |

| CYP3A4 | 25.8 | - | |

| FMO1 | 1.2 | - | |

| FMO3 | 41.5 | - | |

| Control (No Enzyme) | < 0.5 | - | |

| HLM Inhibition | Control (No Inhibitor) | 52.3 | 100% |

| + Ketoconazole (CYP3A4 Inhibitor) | 39.1 | 74.8% | |

| + Quinidine (CYP2D6 Inhibitor) | 50.5 | 96.6% | |

| + Methimazole (FMO Inhibitor) | 9.8 | 18.7% |

Interpretation of Hypothetical Data:

-

The recombinant enzyme screen clearly identifies FMO3 and, to a lesser extent, CYP3A4 as the primary catalysts for this compound formation.

-

The HLM inhibition data powerfully corroborates this finding. The potent FMO inhibitor, methimazole, reduces metabolite formation by over 80%, while the CYP3A4 inhibitor ketoconazole shows a modest effect. The CYP2D6 inhibitor has a negligible effect.

Conclusion: From In Vitro Data to In Vivo Prediction

This technical guide outlines a robust, logical, and scientifically rigorous workflow to identify the enzymes responsible for this compound formation. By combining direct screening with recombinant enzymes and confirmatory inhibition studies in human liver microsomes, this approach provides a high degree of confidence in the resulting data. Elucidating this pathway is a critical step in building a comprehensive metabolic profile for naratriptan, enabling more accurate predictions of drug-drug interactions and contributing to the overall safety and efficacy assessment of this important therapeutic agent. This methodology serves as a template for investigating similar metabolic questions for other drug candidates, adhering to the highest standards of scientific integrity and regulatory expectations.

References

- Baranczewski, P., Stańczak, A., & Sundberg, K. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722.

- Patsnap Synapse. (2024).

- Fabre, G., et al. (n.d.). Use of human and animal liver microsomes in drug metabolic studies. PubMed.

- DrugBank. (n.d.). Naratriptan - DrugBank. Acute Porphyria Drugs.

- Lin, J. H. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Link.

- Baranczewski, P., Stańczak, A., & Sundberg, K. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Scilit.

- Reddy, G. S., et al. (2011). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection. Brazilian Journal of Pharmaceutical Sciences, 47(1).

- Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(1).

- Armstrong, S. C., & Cozza, K. L. (2002). Med-Psych Drug-Drug Interactions Update Triptans.

- Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions.

- Ali, M., et al. (2019). Development and Validation of LC-MS/MS Method for Determination of an Antimigraine Naratriptan HCl in Human Plasma: An Application to a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, 10(4).

- ResearchGate. (n.d.).

- Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies.

- Springer Protocols. (n.d.). In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism.

- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.

- Lang, D., & Kalgutkar, A. S. (n.d.). MAO-A Catalyzed Oxidative Deamination of the Triptan Class of Antimigraine Drugs. Chemical Research in Toxicology.

- Human Metabolome Database. (2012).

- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2006). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 7(4), 391–411.

- Reddy, G. S., et al. (2011). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection, and its application to bioequivalence study.

- Yadav, M., et al. (2011). Product ion mass spectra of (A) naratriptan (m/z 336/10 → 98.06, scan...).

- National Center for Biotechnology Information. (n.d.). Naratriptan. PubChem Compound Summary for CID 4440.

- Armstrong, S. C., & Cozza, K. L. (2002). Triptans.

- Patsnap Synapse. (2024). What are the key in vitro assays to assess CYP inhibition or induction?.

- Ali, M., et al. (2019). Development and Validation of LC-MS/MS method for the Determination of Naratriptan in Human Plasma.An Application to a pharmacokinetic study. Semantic Scholar.

- Grime, K., & Riley, R. J. (2006). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug Metabolism and Disposition, 34(7), 1235–1243.

- Zhang, J., et al. (2016). Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes Using Quantitative Proteomics. Drug Metabolism and Disposition, 44(8), 1201–1208.

- Obach, R. S. (2014). In Vitro CYP/FMO Reaction Phenotyping.

- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.

- Evans, D. C., et al. (2003). Eletriptan metabolism by human hepatic CYP450 enzymes and transport by human P-glycoprotein. Drug Metabolism and Disposition, 31(7), 861–869.

- Fan, J., & de Lannoy, I. A. (2014). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. AAPS J, 16(1), 94-106.

- Hershey, L. A. (2016). Pharmacogenomics in Headache Practice (I3.010). Neurology, 86(16 Supplement).

- Catu, L. I., & Nicoll, G. (2015). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1717–1729.

- Hypha Discovery. (n.d.).

- Bhamre, S., et al. (1993). Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes. Brain Research, 629(2), 297–302.

- Ceylan, M. V., & Yalcin, A. (2015). Flavin Containing Monooxygenases and Metabolism of Xenobiotics.

- Pharmacy 180. (n.d.).

- Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357–387.

- European Medicines Agency. (2012).

- Charles River Laboratories. (n.d.).

- Shimadzu Chemistry & Diagnostics. (n.d.).

- Bickel, M. H. (1971). N-oxide formation and related reactions in drug metabolism. Xenobiotica, 1(3), 313–319.

- Lambert, G. A. (2005). Preclinical neuropharmacology of naratriptan. CNS Drug Reviews, 11(3), 289–316.

- Neochoritis, C. G., & Dömling, A. (2017). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ChemMedChem, 12(12), 921–934.

- Pawar, S. D., et al. (2012). Estimation of Naratriptan Hydrochloride in Bulk and Formulation by First Order Derivative UV- Spectrophotometric Methods. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 543-545.

- Sharma, D., et al. (2019). Preparation and Optimization of Fast Dissolving Film of Naratriptan Hydrochloride.

Sources

- 1. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. N-oxide formation and related reactions in drug metabolism. | Semantic Scholar [semanticscholar.org]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]

- 9. criver.com [criver.com]

- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. N02CC02 - Naratriptan [drugsporphyria.net]

- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 15. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. In Vitro CYP/FMO Reaction Phenotyping | Springer Nature Experiments [experiments.springernature.com]

- 19. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 21. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 23. revistas.usp.br [revistas.usp.br]

- 24. researchgate.net [researchgate.net]

- 25. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 28. omicsonline.org [omicsonline.org]

- 29. researchgate.net [researchgate.net]

Preamble: Situating Naratriptan N-Oxide in the Metabolic Landscape

An In-Depth Technical Guide to the Pharmacological and Biological Profile of Naratriptan N-Oxide

Naratriptan is a second-generation triptan, a class of drugs that has revolutionized the acute treatment of migraine.[1][2] As a selective serotonin 5-HT1B/1D receptor agonist, its therapeutic efficacy stems from its ability to modulate cranial vasodilation and inhibit the release of pro-inflammatory neuropeptides.[3][4] However, a comprehensive understanding of any therapeutic agent necessitates a thorough investigation of its metabolic fate. The transformation of a parent drug into its metabolites can significantly influence its pharmacokinetic profile, duration of action, and potential for drug-drug interactions.

This guide focuses on this compound, a principal metabolite of Naratriptan.[5] While extensive research has elucidated the pharmacology of the parent compound, the biological role of its N-oxide derivative is less explored, primarily because it is considered pharmacologically inactive.[5][6] Therefore, this document will provide a detailed examination of this compound within the broader context of Naratriptan's metabolism. We will explore the enzymatic pathways leading to its formation, its physicochemical characteristics, and the analytical methodologies required for its identification. By contextualizing this compound within the general principles of N-oxidation in drug metabolism, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of its significance in the overall disposition of Naratriptan.

Section 1: Pharmacological Profile of the Parent Compound: Naratriptan

To appreciate the role of its metabolite, one must first understand the mechanism of the parent drug. Naratriptan's efficacy in treating migraine with or without aura is attributed to three primary pharmacological actions mediated by its agonist activity at 5-HT1B and 5-HT1D receptors.[3][4][6]

-

Cranial Vasoconstriction : Migraines are associated with the dilation of intracranial blood vessels.[6] Naratriptan binds to 5-HT1B receptors on the smooth muscle of these vessels, inducing vasoconstriction and counteracting the painful vasodilation.[3]

-

Inhibition of Neuropeptide Release : The drug acts on presynaptic 5-HT1D receptors located on trigeminal nerve endings.[4] This activation inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), which are key mediators of the inflammatory cascade and pain transmission in migraine.[4][7]

-

Inhibition of Pain Signal Transmission : Naratriptan is believed to reduce the excitability of neurons in the trigeminal nucleus caudalis in the brainstem, effectively dampening the transmission of nociceptive signals from the meningeal vasculature to higher brain centers.[3][7]

Naratriptan exhibits high affinity for 5-HT1B/1D receptors, with weaker affinity for 5-HT1A and 5-HT1F subtypes, and no significant activity at other serotonin receptor subtypes or adrenergic, dopaminergic, or muscarinic receptors.[3][8][9] This selectivity contributes to its targeted therapeutic effect.

Caption: Mechanism of action of Naratriptan at the trigeminal nerve and cranial blood vessels.

Section 2: Metabolic Pathways of Naratriptan

Naratriptan undergoes hepatic metabolism, with approximately 30% of an administered dose being converted into metabolites.[6][10] In vitro studies using human liver microsomes have shown that a wide range of cytochrome P450 (CYP) isoenzymes are capable of metabolizing the drug, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[5][11][12] This broad enzymatic involvement suggests that significant metabolic drug interactions are unlikely, as the inhibition of a single CYP isozyme would not substantially impede overall clearance.[13]

The primary metabolic pathways identified for Naratriptan are:

-

N-Oxidation : The tertiary amine on the piperidine ring is oxidized to form this compound. This is a major metabolic route.[5]

-

Piperidone Formation : Oxidation of the piperidine ring can lead to the formation of a piperidone metabolite.[5]

-

Hydroxylation : The piperidine ring can also undergo hydroxylation.[5]

-

N-Demethylation : While less prominent, demethylation of the tertiary amine is another potential pathway for tertiary amine-containing drugs.[14]

Of these, this compound is a major identified component in human plasma following administration of the parent drug.[5] Importantly, all identified metabolites of Naratriptan, including the N-oxide, are considered to be pharmacologically inactive.[5][6]

Caption: Primary metabolic pathways of Naratriptan in the liver.

Section 3: Physicochemical and Biological Profile of this compound

This compound is the product of the oxidation of the tertiary nitrogen atom within the N-methyl-piperidine ring of the Naratriptan molecule.[15]

-

Chemical Name : N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide[15]

The introduction of the oxygen atom increases the polarity of the molecule compared to the parent drug. This is a common outcome of N-oxidation, a metabolic reaction often mediated by both CYP enzymes and Flavin-containing monooxygenases (FMOs).[14][18] Increased polarity generally facilitates renal excretion and limits the molecule's ability to cross the blood-brain barrier.

Biological Activity

The key finding from metabolic studies is that this compound is pharmacologically inactive .[5][6] It does not contribute to the therapeutic effects of Naratriptan. This lack of activity is likely due to a combination of factors:

-

Altered Receptor Binding : The addition of a charged N-oxide group significantly alters the stereoelectronic properties of the piperidine ring. This change is expected to disrupt the precise molecular interactions required for high-affinity binding to the 5-HT1B/1D receptors.

-

Reduced CNS Penetration : As a more polar and potentially charged molecule, its ability to penetrate the central nervous system (CNS) and reach target receptors in the brain would be severely limited compared to the more lipophilic parent drug.[19]

The formation of an inactive N-oxide is a common metabolic fate for drugs containing tertiary amine moieties.[14] In the case of Naratriptan, this pathway serves as an efficient route for drug inactivation and clearance rather than metabolic activation.

Section 4: Experimental Protocols for Metabolite Analysis

The identification and characterization of this compound rely on established in vitro and analytical methodologies. The following protocols represent standard, self-validating workflows used in drug metabolism studies.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

Rationale : HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the CYP450 superfamily. Incubating a drug with HLMs in the presence of necessary cofactors mimics hepatic phase I metabolism, allowing for the generation and identification of metabolites.

Step-by-Step Methodology :

-

Preparation : Thaw pooled HLM (e.g., from 50 donors, commercially available) on ice. Prepare a stock solution of Naratriptan (e.g., 1 mM in DMSO). Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

-

Incubation Mixture : In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (to a final concentration of 100 mM).

-

HLM (to a final protein concentration of 0.5-1.0 mg/mL).

-

Naratriptan (to a final concentration of 1-10 µM). The concentration is kept low to approximate therapeutic levels and avoid enzyme saturation.

-

-

Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

-

Initiation of Reaction : Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a critical cofactor for CYP450 activity. A negative control incubation without the NADPH system is essential to confirm that metabolite formation is enzyme-dependent.

-

Incubation : Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Termination of Reaction : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Sumatriptan). The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

-

Sample Processing : Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis : Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

Protocol 2: Metabolite Identification by LC-MS/MS

Rationale : Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for separating and identifying drug metabolites. LC separates the components of the complex mixture, and MS/MS provides mass and structural information for identification.

Step-by-Step Methodology :

-

Chromatographic Separation (LC) :

-

Inject the sample supernatant onto a reverse-phase C18 HPLC column.

-

Use a gradient elution method with two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

A typical gradient might run from 5% B to 95% B over 15-20 minutes, which separates compounds based on polarity. This compound, being more polar, will elute earlier than the parent Naratriptan.

-

-

Mass Spectrometric Detection (MS) :

-

The column eluent is directed into an electrospray ionization (ESI) source operating in positive ion mode.

-

Full Scan (MS1) : The mass spectrometer scans a wide mass range (e.g., m/z 100-500) to detect all ionizable compounds. The expected protonated molecule [M+H]⁺ for Naratriptan is m/z 336.4. For this compound, it is m/z 352.4 (an increase of 16 Da, corresponding to the addition of an oxygen atom).

-

Product Ion Scan (MS2) : A second experiment is performed where the instrument specifically isolates the suspected metabolite ion (m/z 352.4) and fragments it. The resulting fragmentation pattern provides structural confirmation and can be compared to the fragmentation pattern of the parent drug to identify the site of modification.

-

-

Data Analysis : The retention time, precursor mass (MS1), and fragmentation pattern (MS2) are used to confirm the identity of this compound, often by comparison with a synthesized reference standard if available.[16][17]

Caption: Experimental workflow for the in vitro identification of Naratriptan metabolites.

Section 5: Pharmacokinetic Data and Clinical Significance

The pharmacokinetic profile of Naratriptan is well-characterized and contributes to its clinical utility, including a longer half-life compared to first-generation triptans.[9][20]

| Pharmacokinetic Parameter | Value | Source(s) |

| Bioavailability | 63% (males), 74% (females) | [13] |

| Time to Peak Plasma Conc. (Tmax) | 2-3 hours | [13][20] |

| Volume of Distribution (Vd) | 170 L | [20] |

| Plasma Protein Binding | 28-31% | [10][20] |

| Elimination Half-Life (t1/2) | 6 hours | [6][13][20] |

| Metabolism | ~30% of dose via hepatic CYP450s | [6][10] |

| Primary Metabolite | This compound (inactive) | [5] |

| Excretion | Primarily urine (~50% unchanged, ~30% metabolites) | [6][10][20] |

The clinical significance of the N-oxidation pathway is primarily related to drug clearance. By converting Naratriptan into a more polar, inactive metabolite, the body efficiently terminates the drug's action and facilitates its removal via the kidneys.[6][21] This metabolic pathway is a key component of Naratriptan's overall disposition. The fact that the N-oxide is inactive simplifies the pharmacokinetic-pharmacodynamic relationship, as clinicians do not need to account for the activity of major metabolites when dosing the parent drug. This contrasts with drugs where metabolites are active and contribute significantly to the overall therapeutic or toxic effect.[14][22]

Conclusion

This compound stands as a primary yet pharmacologically inactive metabolite of the anti-migraine agent Naratriptan. Its formation, driven by a consortium of hepatic CYP450 enzymes, represents a crucial step in the detoxification and elimination of the parent drug. While it does not contribute to the therapeutic 5-HT1B/1D receptor-mediated activity of Naratriptan, a thorough understanding of this N-oxidation pathway is indispensable for a complete characterization of the drug's disposition. The study of this compound underscores a fundamental principle in drug development: metabolic pathways, even those leading to inactive products, are integral to defining a drug's pharmacokinetic profile, its potential for interactions, and its overall clinical safety and efficacy. The methodologies outlined herein provide a robust framework for the continued investigation of the metabolic fate of Naratriptan and other therapeutic agents.

References

-

Title: Naratriptan: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]

-

Title: N02CC02 - Naratriptan - Acute Porphyria Drugs Source: The Drug Database for Acute Porphyria URL: [Link]

-

Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: PubMed Central (PMC) URL: [Link]

-

Title: Naratriptan: Dosage, Mechanism/Onset of Action, Half-Life Source: Medicine.com URL: [Link]

-

Title: Naramig Tablets 2.5mg Source: MedPath URL: [Link]

-

Title: The Role of Nitrogen Oxidation in the Excretion of Drugs and Foreign Compounds Source: Taylor & Francis Online URL: [Link]

-

Title: Naratriptan 2.5 mg tablets - accessdata.fda.gov Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: PRODUCT MONOGRAPH PrAPO-NARATRIPTAN Source: Apotex Inc. URL: [Link]

-

Title: Naratriptan Monograph for Professionals Source: Drugs.com URL: [Link]

-

Title: Naratriptan | C17H25N3O2S Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: this compound | C17H25N3O3S Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: N-oxidation of drugs associated with idiosyncratic drug reactions Source: PubMed URL: [Link]

-

Title: Metabolic N-Dealkylation and N-Oxidation Source: Encyclopedia MDPI URL: [Link]

-

Title: Preclinical Neuropharmacology of Naratriptan Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

-

Title: Naratriptan - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Preclinical neuropharmacology of naratriptan Source: PubMed URL: [Link]

-

Title: Naratriptan Source: PubMed URL: [Link]

-

Title: Naratriptan-N-oxide | 1159977-52-2 Source: Shimadzu Chemistry & Diagnostics URL: [Link]

-

Title: Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide Source: Der Pharma Chemica URL: [Link]

-

Title: What is the mechanism of Naratriptan Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Naratriptan Tablets: A New Triptan for Migraine Source: Clinician.com URL: [Link]

-

Title: KEGG DRUG: Naratriptan Source: KEGG DRUG Database URL: [Link]

Sources

- 1. Naratriptan - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. drugs.com [drugs.com]

- 7. Preclinical Neuropharmacology of Naratriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinician.com [clinician.com]

- 10. drugs.com [drugs.com]

- 11. N02CC02 - Naratriptan [drugsporphyria.net]

- 12. KEGG DRUG: Naratriptan [kegg.jp]

- 13. trial.medpath.com [trial.medpath.com]

- 14. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C17H25N3O3S | CID 46782454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. schd-shimadzu.com [schd-shimadzu.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medicine.com [medicine.com]

- 21. pdf.hres.ca [pdf.hres.ca]

- 22. Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI [encyclopedia.pub]

A Technical Guide to the Cytochrome P450-Mediated Oxidation of Naratriptan

Abstract

Naratriptan, a selective 5-HT1B/1D receptor agonist, is a cornerstone in the acute treatment of migraine. Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolic fate. This technical guide provides an in-depth exploration of the role of cytochrome P450 (CYP) enzymes in the oxidative metabolism of Naratriptan. We will dissect the multi-enzyme pathway responsible for its biotransformation, present detailed, field-proven protocols for its characterization, and discuss the implications of its metabolic profile for drug development and clinical use. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Naratriptan's metabolism.

Introduction: Naratriptan and the Imperative of Metabolic Profiling

Naratriptan provides relief from migraine by acting as a serotonin receptor agonist.[1] The disposition of any xenobiotic, including Naratriptan, is critically dependent on its metabolism, which is predominantly carried out in the liver by the cytochrome P450 superfamily of enzymes.[2][3] These enzymes are central to Phase I drug metabolism, catalyzing oxidative reactions that typically render compounds more water-soluble and easier to excrete.[3][4]

Understanding which specific CYP isozymes are responsible for a drug's metabolism—a process known as reaction phenotyping—is a regulatory and scientific necessity.[5][6] It allows for the prediction of potential drug-drug interactions (DDIs), explains inter-individual variability in drug response, and informs clinical study design.[7][8] For Naratriptan, this understanding is key to contextualizing its favorable DDI profile.

The Metabolic Profile of Naratriptan: A Multi-Enzyme Contribution

In vitro studies using human liver microsomes and specific CYP isozymes have consistently shown that Naratriptan does not rely on a single metabolic pathway for its clearance.[9][10] Instead, its oxidation is mediated by a broad range of cytochrome P450 isoenzymes.[11][12] Approximately 50% of an administered dose is excreted as the unchanged parent drug, while 30% is eliminated as inactive metabolites.[11][13]

This metabolic diversity is a key characteristic. The finding that no single isozyme is responsible for its metabolism suggests a lower risk of clinically significant pharmacokinetic interactions when co-administered with a potent inhibitor of a specific CYP enzyme.[9] Furthermore, studies indicate that Naratriptan itself is not a significant inhibitor or inducer of CYP enzymes, minimizing its potential to alter the metabolism of other drugs.[13]

Table 1: Cytochrome P450 Isozymes Implicated in Naratriptan Oxidation

| Cytochrome P450 Isozyme | Role in Metabolism |

| CYP1A2 | Minor substrate pathway.[13][14] |

| CYP2C9 | Minor substrate pathway.[13] |

| CYP2C19 | Minor substrate pathway.[13] |

| CYP2D6 | Minor substrate pathway.[13] |

| CYP3A4 | Minor substrate pathway.[13][14] |

| Monoamine Oxidase (MAO) | While some triptans are heavily metabolized by MAO, its role for Naratriptan is considered less primary compared to other pathways.[14][15] |

Methodologies for Elucidating Metabolic Pathways

To rigorously identify the enzymes responsible for a drug's metabolism, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend a multifaceted approach.[5][16][17][18] The two cornerstone in vitro methods for CYP reaction phenotyping are complementary, providing a self-validating system when used in concert.[19][20]

-

Recombinant Enzyme Screening: This "bottom-up" approach involves incubating the drug candidate with individual, recombinantly expressed human CYP enzymes.[20][21] This method definitively identifies which enzymes can metabolize the compound in the absence of competing enzymes.[21]

-

Chemical Inhibition in Human Liver Microsomes (HLMs): This "top-down" approach uses a complex, biologically relevant system (pooled HLMs) that contains the full complement of hepatic enzymes.[22][23][24] The metabolism of the drug is measured in the presence and absence of potent, isozyme-specific chemical inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor implicates that enzyme in the drug's clearance.[19]

Diagram 1: Experimental Workflow for CYP450 Reaction Phenotyping

Caption: Workflow for identifying CYP enzymes metabolizing Naratriptan.

Detailed Experimental Protocols

The following protocols describe robust methodologies for determining the CYP-mediated metabolism of Naratriptan. The causality behind these steps is rooted in creating a controlled, reproducible biochemical environment that mimics hepatic conditions.

Protocol 1: Metabolism of Naratriptan by Recombinant Human CYP Isoforms

This protocol aims to directly identify which CYP enzymes are capable of oxidizing Naratriptan.

1. Materials & Reagents:

-

Naratriptan (analytical standard)

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with 0.1% formic acid (for reaction termination and sample preparation)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., Naratriptan-d3)[25]

2. Incubation Procedure:

-

Rationale: The goal is to combine the enzyme, substrate (Naratriptan), and necessary cofactors (NADPH) at a physiological temperature to initiate the metabolic reaction.

-

Step 1: Prepare a master mix of phosphate buffer and the NADPH regenerating system.

-

Step 2: In separate microcentrifuge tubes, pre-incubate 5 pmol of each recombinant CYP isozyme with the master mix at 37°C for 5 minutes. Include a control incubation with a control protein preparation that lacks CYP activity.[21][26]

-

Step 3: Initiate the reaction by adding Naratriptan to each tube to a final concentration of 1 µM. The concentration should be below the Michaelis-Menten constant (Km) if known, to approximate linear kinetics.

-

Step 4: Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The time points are chosen to ensure the reaction remains in the linear range.

-

Step 5: Terminate the reaction at each time point by adding 2 volumes of ice-cold ACN containing the internal standard. This stops the enzymatic activity and precipitates the protein.

-

Step 6: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

3. Sample Analysis & Data Interpretation:

-

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required to quantify the parent drug concentration over time.[12][25]

-

Step 1: Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

-

Step 2: Monitor the disappearance of Naratriptan (parent drug depletion) over time for each CYP isozyme.

-

Step 3: Plot the natural log of the percentage of Naratriptan remaining versus time. The slope of this line can be used to determine the intrinsic clearance rate for each isozyme. An isozyme that shows a time-dependent decrease in Naratriptan concentration is identified as a metabolizing enzyme.

Visualizing the Metabolic Pathway of Naratriptan

The collective data from phenotyping experiments reveal a distributed metabolic clearance pathway for Naratriptan. While the exact chemical structures of all metabolites are not fully elucidated in publicly available literature, the primary transformation involves oxidation at various positions on the molecule, leading to inactive products.[10][11]

Diagram 2: Cytochrome P450-Mediated Oxidation of Naratriptan

Caption: Naratriptan is oxidized by multiple CYP enzymes to inactive metabolites.

Synthesis and Implications for Drug Development

The characterization of Naratriptan's metabolism via the cytochrome P450 system provides critical insights for drug development and clinical practice:

-

Low Risk of Metabolic DDIs: The most significant finding is the lack of reliance on a single CYP isozyme for clearance. Regulatory guidance often mandates clinical DDI studies if an enzyme is responsible for ≥25% of a drug's elimination.[18][19] For Naratriptan, no single CYP appears to meet this threshold, reducing the likelihood that a potent CYP inhibitor (e.g., ketoconazole for CYP3A4, fluoxetine for CYP2D6) would cause a clinically significant increase in Naratriptan exposure.

-

Predictable Pharmacokinetic Profile: The involvement of multiple, common CYP enzymes suggests that the impact of genetic polymorphisms in any single CYP gene (e.g., poor metabolizers of CYP2D6 or CYP2C19) would likely be minimal, as other enzymes can compensate. This contributes to a more predictable pharmacokinetic profile across diverse patient populations.

-

Safety and Labeling: The comprehensive in vitro data supports Naratriptan's safety profile and informs its product label. The low potential for metabolic interactions means fewer restrictions on co-medications, simplifying prescribing for clinicians.[11]

References

-

N02CC02 - Naratriptan - Acute Porphyria Drugs. (n.d.). The Drug Database for Acute Porphyria. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

-

In Vitro CYP Reaction Phenotyping Assay Services. (n.d.). BioIVT. [Link]

-

CYP and UGT Reaction Phenotyping Assay. (n.d.). Creative Bioarray. [Link]

-

Investigation of drug interactions - Scientific guideline. (2012). European Medicines Agency. [Link]

-

Naratriptan 2.5 mg tablets - accessdata.fda.gov. (1997). FDA. [Link]

-

Reaction Phenotyping Assay. (n.d.). Cyprotex. [Link]

-

Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). FDA. [Link]

-

Comprehensive CYP & UGT Reaction Phenotyping Insights. (n.d.). Labcorp. [Link]

-

EMA consults on ICH M12 guideline for drug-drug interaction studies. (2022). RAPS. [Link]

-

Guideline on the investigation of drug interactions. (2012). European Medicines Agency. [Link]

-

ICH M12 Guideline on drug interaction studies - Step 5. (2024). European Medicines Agency. [Link]

-

Naratriptan PubChem CID 4440. (n.d.). PubChem. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. [Link]

-

Cytochrome P450 Protocols, 2nd edn. (2007). PMC. [Link]

-

Naratriptan: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]

-

In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (1999). FDA. [Link]

-

ICH M12 on drug interaction studies - Scientific guideline. (2022). European Medicines Agency. [Link]

-

Challa, B. R., et al. (2012). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Anzenbacher, P., & Hudecek, J. (2001). Experimental approaches to evaluate activities of cytochromes P450 3A. Interdisciplinary toxicology. [Link]

-

Armstrong, S. C., & Cozza, K. L. (2002). Triptans. Psychosomatics. [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA. [Link]

-

Challa, B. R., et al. (2012). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection, and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Armstrong, S. C., & Cozza, K. L. (2002). Triptans. Psychosomatics. [Link]

-

HMDB0015087 - Naratriptan. (n.d.). Human Metabolome Database. [Link]

-

Novel Spectrophotometric Methods for Estimation of Naratriptan in Pharmaceutical Dosage Forms. (2010). Biosciences Biotechnology Research Asia. [Link]

-

Estimation of Naratriptan Hydrochloride by using RP-HPLC method. (2022). Neuroquantology. [Link]

-

Estimation of Naratriptan Hydrochloride in Bulk and Formulation by First Order Derivative UV- Spectrophotometric Methods. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Parikh, S. K., & Sapra, A. (2024). Triptans. StatPearls. [Link]

-

Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (2023). FDA. [Link]

-

Cytochrome P450 Protocols. (n.d.). ResearchGate. [Link]

-

CYP metabolism & inhibition assays. (2021). YouTube. [Link]

-

Pharmacogenomics in Headache Practice. (2016). Neurology. [Link]

-

Naratriptan. (n.d.). Wikipedia. [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (2011). Methods in Molecular Biology. [Link]

-

Gaist, D., et al. (1990). Hepatic cytochrome P450-mediated oxidation function in migraine. Cephalalgia. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2020). ResearchGate. [Link]

-

Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. (2022). International Journal of Molecular Sciences. [Link]

-

Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009). Journal of Pharmaceutical Sciences and Research. [Link]

-

Review and Prospects of CYP1A2 Inhibitors. (2023). Patsnap Synapse. [Link]

-

The expression, induction and pharmacological activity of CYP1A2 are post-transcriptionally regulated by microRNA hsa-miR-132-5p. (2021). Acta Pharmaceutica Sinica B. [Link]

-

Chromatographic assays of drug oxidation by human cytochrome P450 3A4. (2009). Nature Protocols. [Link]

-

Overview for clinically relevant drugs undergoing significant CYP1A2-mediated metabolism (≥25%). (n.d.). ResearchGate. [Link]

-

de Groot, M. J., et al. (1998). Cytochrome P-450-dependent hydroxylation in migraine. Cephalalgia. [Link]

-

Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2. (2021). Current Drug Metabolism. [Link]

Sources

- 1. Naratriptan - Wikipedia [en.wikipedia.org]

- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. The expression, induction and pharmacological activity of CYP1A2 are post-transcriptionally regulated by microRNA hsa-miR-132-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. ema.europa.eu [ema.europa.eu]